Cas no 139138-08-2 (2-Amino-4-bromo-6-nitrophenol)

2-Amino-4-bromo-6-nitrophenol is a brominated nitrophenol derivative with a molecular formula of C₆H₅BrN₂O₃. This compound features both amino and nitro functional groups, making it a versatile intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and agrochemicals. Its distinct substitution pattern allows for selective reactivity in coupling and substitution reactions. The presence of bromine enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound's crystalline form ensures consistent purity and handling stability. Due to its multifunctional nature, it is valued in research and industrial applications requiring precise structural modifications. Proper handling is advised due to potential sensitivity to light and moisture.
2-Amino-4-bromo-6-nitrophenol structure
2-Amino-4-bromo-6-nitrophenol structure
Product Name:2-Amino-4-bromo-6-nitrophenol
CAS No:139138-08-2
MF:C6H5BrN2O3
MW:233.019500494003
MDL:MFCD22206403
CID:1037130
PubChem ID:5029090
Update Time:2025-06-13

2-Amino-4-bromo-6-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-bromo-6-nitrophenol
    • AK110180
    • NSC51770
    • FCH1614168
    • AB0051452
    • AX8227842
    • Z4143
    • ST24021960
    • MFCD22206403
    • DTXSID90407645
    • Phenol, 2-amino-4-bromo-6-nitro-
    • DB-346731
    • DS-4534
    • 139138-08-2
    • AKOS016008839
    • NSC-51770
    • MDL: MFCD22206403
    • Inchi: 1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
    • InChI Key: SAOMJFDQNMQPJJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)[N+](=O)[O-])O)N

Computed Properties

  • Exact Mass: 231.94835
  • Monoisotopic Mass: 231.94835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 92.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 314.9±42.0 °C at 760 mmHg
  • Flash Point: 144.2±27.9 °C
  • PSA: 89.39
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-Amino-4-bromo-6-nitrophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A295080-50mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2
50mg
$ 215.00 2022-06-08
TRC
A295080-100mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2
100mg
$ 360.00 2022-06-08
TRC
A295080-250mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2
250mg
$ 710.00 2022-06-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A190802-25mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2 98%
25mg
¥60.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A190802-100mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2 98%
100mg
¥205.90 2023-09-04
Alichem
A019145772-250mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2 98%
250mg
253.82 USD 2021-06-16
Alichem
A019145772-1g
2-Amino-4-bromo-6-nitrophenol
139138-08-2 98%
1g
659.94 USD 2021-06-16
Chemenu
CM127347-1g
2-amino-4-bromo-6-nitrophenol
139138-08-2 95+%
1g
$372 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB143-250mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2 98%
250mg
521CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB143-100mg
2-Amino-4-bromo-6-nitrophenol
139138-08-2 98%
100mg
237CNY 2021-05-08

2-Amino-4-bromo-6-nitrophenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:139138-08-2)2-Amino-4-bromo-6-nitrophenol
Order Number:A886138
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:17
Price ($):198.0
Email:sales@amadischem.com

Additional information on 2-Amino-4-bromo-6-nitrophenol

2-Amino-4-bromo-6-nitrophenol (CAS No. 139138-08-2): A Comprehensive Overview

2-Amino-4-bromo-6-nitrophenol (CAS No. 139138-08-2) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This aromatic compound, characterized by its unique functional groups, has garnered considerable attention due to its potential in various scientific and industrial processes. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2-Amino-4-bromo-6-nitrophenol.

Chemical Structure and Properties

2-Amino-4-bromo-6-nitrophenol is an aromatic compound with the molecular formula C6H5BrN2O3. The molecule consists of a benzene ring substituted with an amino group (-NH2) at the 2-position, a bromine atom (-Br) at the 4-position, and a nitro group (-NO2) at the 6-position. These functional groups confer unique chemical properties to the compound, making it highly reactive and suitable for various synthetic transformations.

The presence of the amino and nitro groups introduces polarity to the molecule, enhancing its solubility in polar solvents such as water and ethanol. The bromine atom adds a halogen substituent, which can participate in various substitution reactions. The combination of these functional groups also influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Synthesis Methods

The synthesis of 2-Amino-4-bromo-6-nitrophenol can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 4-bromo-2-nitrophenol followed by reduction to form the amino group. This process typically involves the use of concentrated nitric acid for nitration and hydrogen gas over a palladium catalyst for reduction.

An alternative approach is to start with 4-bromo-2-nitroaniline and perform a nitration reaction to introduce the second nitro group. Subsequent reduction of one of the nitro groups to an amino group can be achieved using hydrogen gas or sodium dithionite. These methods provide high yields and purity, making them suitable for large-scale production.

Biological Activities and Applications

2-Amino-4-bromo-6-nitrophenol has been studied for its potential biological activities, particularly in the areas of antimicrobial and anticancer research. Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.

In addition to its antimicrobial properties, 2-Amino-4-bromo-6-nitrophenol has shown promise as an anticancer agent. Research has demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activity of certain kinases and transcription factors that are often dysregulated in cancer cells.

Recent Research Advancements

The field of medicinal chemistry has seen significant advancements in the development of novel derivatives of 2-Amino-4-bromo-6-nitrophenol. Scientists have explored various structural modifications to enhance its biological activities while reducing potential side effects. For instance, substituting different functional groups at various positions on the benzene ring has led to compounds with improved pharmacological profiles.

A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 2-Amino-4-bromo-6-nitrophenol-based derivatives as potential antiviral agents. The results showed that certain derivatives exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings highlight the potential of this compound as a lead structure for developing new antiviral drugs.

Safety Considerations and Handling

2-Amino-4-bromo-6-nitrophenol, it is essential to follow standard safety protocols to ensure laboratory safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn during handling to prevent skin contact and inhalation.

In case of accidental exposure, immediate first aid measures should be taken, followed by medical attention if necessary. It is also important to dispose of any waste materials containing this compound according to local regulations to prevent environmental contamination.

Conclusion

2-Amino-4-bromo-6-nitrophenol (CAS No. 139138-08-2) is a multifaceted compound with a wide range of applications in chemical research and pharmaceutical development. Its unique chemical structure confers valuable properties that make it suitable for various synthetic transformations and biological studies. Recent advancements in medicinal chemistry have further expanded its potential as a lead structure for developing new drugs with improved therapeutic profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:139138-08-2)2-Amino-4-bromo-6-nitrophenol
A886138
Purity:99%
Quantity:1g
Price ($):198.0
Email